2,3-Dimethylbenzoic acid
Overview
Description
2,3-Dimethylbenzoic acid is a dimethylbenzoic acid in which the two methyl groups are located at positions 2 and 3 . It shows high binding affinity with antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus .
Synthesis Analysis
The synthesis of 2,3-Dimethylbenzoic acid involves several steps. The combined extracts are concentrated and dried to give an off-white solid. This off-white solid is then dissolved in a sodium hydroxide solution, insolubles are filtered off, and a filtrate is obtained .Molecular Structure Analysis
The molecular formula of 2,3-Dimethylbenzoic acid is C9H10O2 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2,3-Dimethylbenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 281.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 55.0±3.0 kJ/mol, and it has a flash point of 129.6±13.4 °C . The index of refraction is 1.550 .Scientific Research Applications
1. Steric Effects and Structural Analysis
2,3-Dimethylbenzoic acid has been studied for its steric effects and structural properties. Císařová et al. (2000) explored its structure through X-ray diffraction and ab initio calculation, highlighting the torsion angle of the carboxyl group out of the ring plane and the impact of crystal forces on its conformation (Císařová et al., 2000).
2. Synthesis Processes
The synthesis of various derivatives of 2,3-Dimethylbenzoic acid is a significant area of study. For instance, the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline was detailed by Cheng Lin (2013), providing insights into reaction processes and structural characterization (Lin, 2013).
3. Conductance and Thermodynamics
Studies on the ionization of aqueous dimethylbenzoic acids, including 2,3-Dimethylbenzoic acid, have been conducted to understand their conductance and thermodynamic properties. Strong et al. (1981) reported precise conductance measurements and analyzed the standard enthalpy, entropy, and heat capacity changes, providing valuable data on the acidity and physical properties of these compounds (Strong et al., 1981).
4. Photochemical Degradation Studies
The photochemical degradation of 2,3-Dimethylbenzoic acid has been researched, particularly in the context of understanding the fate of crude oil components in marine environments. Andersson and Bobinger (1996) studied the oxidation process and the formation of carboxylic acids, contributing to knowledge about environmental pollution and remediation (Andersson & Bobinger, 1996).
5. Inhibition of Steel Corrosion
Research has also been conducted on the inhibition of steel corrosion using derivatives of 2,3-Dimethylbenzoic acid. Tao et al. (2013) evaluated the effectiveness of a derivative in protecting mild steel in acidic solutions, demonstrating its potential in industrial applications (Tao et al., 2013).
6. Antimicrobial and Anticancer Potential
Investigations into the antimicrobial and anticancer properties of compounds related to 2,3-Dimethylbenzoic acid have been performed. Aravind et al. (2014) examined a compound closely related to 2,3-Dimethylbenzoic acid, revealing significant antimicrobial activity and potential as an anticancer drug target (Aravind et al., 2014).
Safety And Hazards
2,3-Dimethylbenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
2,3-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZUCYSQUWMQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209061 | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzoic acid | |
CAS RN |
603-79-2 | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMELLITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IRP8CA267 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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